molecular formula C21H26N2O B5699466 1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine

1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5699466
M. Wt: 322.4 g/mol
InChI Key: COMGBSZTFKCLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine is a compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In We will also discuss future directions for research on this compound.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a ligand for certain receptors in the body. It has also been shown to have an inhibitory effect on certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which may make it useful for studying enzyme function. It has also been shown to have an effect on the activity of certain receptors in the body, which may make it useful for studying receptor function. Additionally, this compound has been shown to have an effect on the growth of certain cancer cells, which may make it a potential candidate for cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This makes it a potentially useful tool for studying metal ion biology. Additionally, this compound has been shown to have an inhibitory effect on certain enzymes, which may make it useful for studying enzyme function. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine. One area of research that could be explored is its potential as a fluorescent probe for the detection of metal ions in biological samples. This could involve further optimization of the compound's structure to improve its selectivity and sensitivity for certain metal ions. Another area of research that could be explored is the compound's potential as a cancer therapeutic. This could involve further studies on its mechanism of action and its effects on cancer cells. Additionally, this compound could be further studied for its potential applications in enzyme research and receptor biology.

Synthesis Methods

The synthesis method for 1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 3,4-dimethylbenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential applications in scientific research. One area of research that has been explored is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, resulting in a change in its fluorescence properties. This makes it a potentially useful tool for detecting metal ions in biological samples.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-8-9-19(14-17(15)3)21(24)23-12-10-22(11-13-23)20-7-5-6-16(2)18(20)4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMGBSZTFKCLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

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